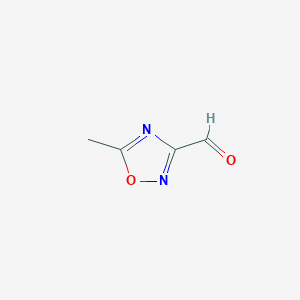

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

概要

説明

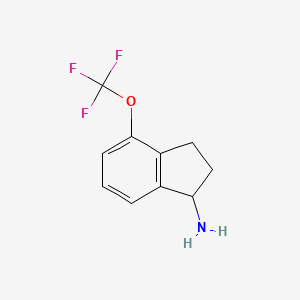

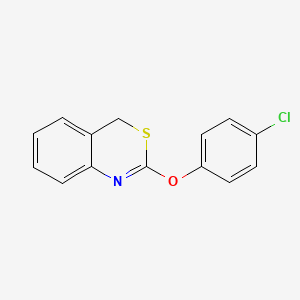

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound with the linear formula C4H4N2O2 . It has a molecular weight of 112.09 . The compound is colorless to yellow sticky oil to semi-solid in physical form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including this compound, has been a subject of interest in various research studies . For instance, a process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and 2,4,6-triarylpyridines has been described using an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst, graphene oxide (GO) .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical and Chemical Properties Analysis

This compound is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 112.09 and a linear formula of C4H4N2O2 .科学的研究の応用

Synthesis and Derivative Formation

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is involved in various synthetic pathways. Palazzo, Baiocchi, and Picconi (1979) discussed its synthesis starting from chloromethyl and dichloromethyl derivatives. This compound exhibits stabilization in its hydrated form, a peculiar behavior analyzed through spectroscopic data (Palazzo, Baiocchi, & Picconi, 1979).

Antimicrobial Applications

Tyrkov and Sukhenko (2004) explored the antimicrobial properties of 5-nitromethyl-1,2,4-oxadiazole derivatives, including substituted nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones. These compounds exhibited significant antimicrobial effects, especially when conjugated with double bonds, nitro groups, or carbonyl groups (Tyrkov & Sukhenko, 2004).

Energetic Material Development

In the field of energetic materials, Xu, Yang, and Cheng (2018) designed derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, including 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide derivatives. These compounds showed potential as melt-cast explosives due to their physicochemical and energetic properties, such as positive heat of formation and acceptable sensitivities (Xu, Yang, & Cheng, 2018).

Antifungal Screening

Mhaske, Shelke, Gadge, and Shinde (2016) synthesized and screened various 1,3,4-oxadiazole derivatives for antifungal activity. These compounds, including 5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazoles, showed efficacy against strains like Candida albicans and Aspergillus niger (Mhaske, Shelke, Gadge, & Shinde, 2016).

Synthetic Versatility

3-Methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, demonstrates its utility as a protected acetamidine in various synthetic sequences. Moormann et al. (2004) highlighted its stability and versatility in different chemical reactions, showing its potential in the synthesis of complex molecules (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some compounds have been evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

1,2,4-oxadiazoles have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s worth noting that the in vivo toxicity of similar compounds has been evaluated, and some have been found to be non-toxic to mice at the concentration of 100 mg/kg .

Result of Action

1,2,4-oxadiazoles have been associated with various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

生化学分析

Biochemical Properties

This property allows them to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Some oxadiazoles have shown dose-dependent anticancer activities against various cell lines

Molecular Mechanism

Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some oxadiazoles have been found to be non-toxic to mice at a concentration of 100 mg/kg .

特性

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTWTWNMQUXTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)

![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)

![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)

![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)

![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)